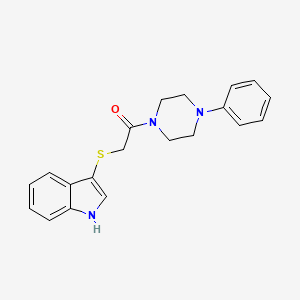

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3OS/c24-20(15-25-19-14-21-18-9-5-4-8-17(18)19)23-12-10-22(11-13-23)16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRWOGFKTSCVCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:

Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Sulfanyl Bridge Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

Piperazine Ring Introduction: The final step involves the reaction of the sulfanyl-indole compound with 1-(4-phenylpiperazin-1-yl)ethan-1-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

Substitution: The indole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Halogenated or alkylated derivatives of the indole or piperazine rings.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders, such as depression and anxiety.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in therapeutic effects, such as mood stabilization and anxiolysis.

Comparison with Similar Compounds

Research Implications

- Synthetic Strategies: The ethanone bridge and piperazine group are synthetically accessible via nucleophilic substitution or coupling reactions (e.g., General Procedure 1 in ).

- Structure-Activity Relationships (SAR) :

- Indole position : C3 substitution (target compound) vs. C2 () affects steric and electronic interactions.

- Piperazine substituents : Phenyl (target) vs. fluorophenyl () or benzyl () alters lipophilicity and receptor affinity.

- Linker modifications : Sulfanyl (target) vs. sulfoximine () or sulfonyl () influences metabolic stability.

Biological Activity

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features an indole moiety linked to a piperazine ring via a sulfanyl bridge, which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic effects.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

| Component | Description |

|---|---|

| Indole Moiety | A bicyclic structure known for biological activity |

| Piperazine Ring | A six-membered ring that enhances receptor interactions |

| Sulfanyl Bridge | Connects the indole and piperazine, influencing pharmacological properties |

The mechanism of action of this compound involves its interaction with various neurotransmitter receptors in the brain. It is hypothesized that the compound modulates the activity of serotonin and dopamine receptors, leading to alterations in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects such as mood stabilization and anxiolytic effects, making it a candidate for treating neurological disorders like depression and anxiety.

Structure-Activity Relationship (SAR)

Recent studies have demonstrated a significant structure-activity relationship for compounds related to this compound. For instance, variations in the piperazine ring or modifications to the indole moiety can significantly influence the compound's binding affinity and selectivity for specific receptors. A SAR study highlighted that certain analogs exhibited enhanced inhibition of the stimulator of interferon genes (STING), indicating that structural modifications can lead to increased biological potency .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antidepressant Effects : The compound has shown promise in preclinical models for its antidepressant-like effects, potentially through serotonin receptor modulation.

Anxiolytic Properties : Studies suggest that it may exhibit anxiolytic properties by influencing GABAergic signaling pathways.

Anticancer Potential : Preliminary investigations indicate potential anticancer activity, with mechanisms involving apoptosis induction in cancer cell lines.

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

Case Study 1: Antidepressant Activity

In a rodent model, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The observed effects were linked to increased serotonin levels in the hippocampus.

Case Study 2: Anxiolytic Effects

A study investigating the anxiolytic effects demonstrated that this compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting a potential mechanism involving serotonin and GABA receptor interactions.

Case Study 3: Anticancer Activity

In vitro studies showed that the compound induced cell death in various cancer cell lines, with mechanisms involving oxidative stress and activation of apoptotic pathways.

Q & A

Q. What computational tools predict the compound’s pharmacokinetic and pharmacodynamic profiles?

- ADME Prediction : SwissADME for logP (~3.5), bioavailability radar.

- Dynamic Behavior : Molecular dynamics (GROMACS) to simulate membrane permeability (e.g., blood-brain barrier penetration).

- Target Engagement : Free-energy perturbation (FEP) to optimize binding ΔG .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.